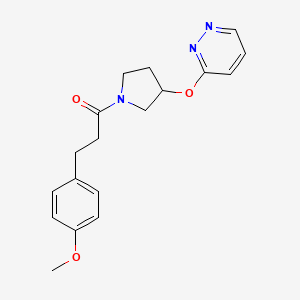
3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one
カタログ番号 B2990372
CAS番号:
2034434-01-8
分子量: 327.384
InChIキー: XVLRHTZKKSHJOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one, also known as MPPOP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Chemical Synthesis and Derivative Formation
- Novel series of 2-arylmethylene-4-[4-methoxy-3-methylphenyl]-4-oxobutanhydrazides have been synthesized, leading to the creation of heterocyclic compounds such as 3(2H)-pyridazinones, N-amino-2(3H)-pyrrolones, and 1H-pyrazol-3(2H)-ones. This demonstrates the compound's versatility in forming various heterocyclic structures (Soliman et al., 2022).
Pharmacological Properties
- Certain derivatives, such as 1-substituted pyrrolidin-2-one and pyrrolidine, exhibit strong antiarrhythmic and antihypertensive activities. These effects are potentially related to their alpha-adrenolytic properties (Malawska et al., 2002).
- A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives showed significant antioxidant activity, with some derivatives being more effective than ascorbic acid. They also exhibited promising anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Crystal Structure and Molecular Analysis
- The crystal structure of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, a related compound, revealed an envelope conformation with interconnected molecules via hydrogen bonds, contributing to the understanding of molecular arrangements in such compounds (Mohammat et al., 2008).
- Theoretical investigations of a pyridylindolizine derivative containing phenyl and phenacyl groups, which includes a similar methoxyphenyl component, provided insights into the molecular structure and electronic properties. This study compared semi-empirical calculations with experimental data, enhancing the understanding of the compound's electronic and geometric structures (Cojocaru et al., 2013).
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-7-4-14(5-8-15)6-9-18(22)21-12-10-16(13-21)24-17-3-2-11-19-20-17/h2-5,7-8,11,16H,6,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLRHTZKKSHJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B2990289.png)
![2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2990290.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2990292.png)
![N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2990294.png)
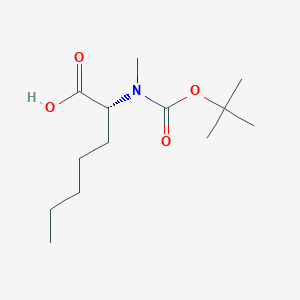
![N-[(4-Fluorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)prop-2-enamide](/img/structure/B2990297.png)
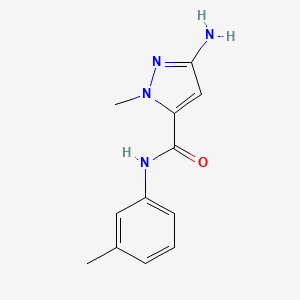
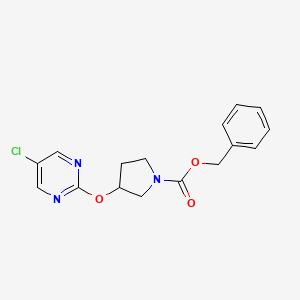
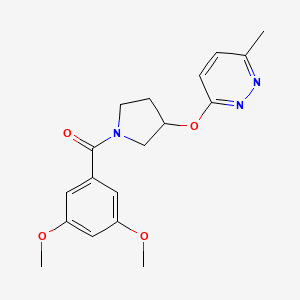

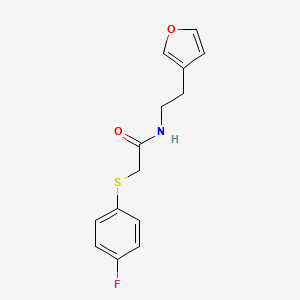
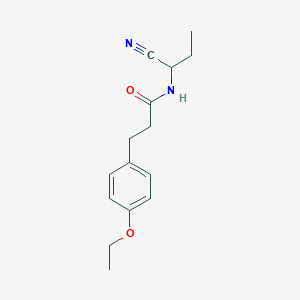
![2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2990309.png)
![7-(4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2990312.png)